molecular formula C15H15FN6O B1440579 N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine CAS No. 1251578-67-2

N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine

Cat. No.: B1440579
CAS No.: 1251578-67-2
M. Wt: 314.32 g/mol
InChI Key: KPXPXKOSEYWROL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine is a synthetic purine derivative designed for research applications in oncology and cell signaling. This compound is part of a class of 2,9-disubstituted-6-morpholino purines that have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, a family of enzymes whose pathogenic signaling is frequently activated in a wide variety of cancers . The morpholino group at the 6-position is a critical structural feature found in many established PI3K inhibitors, contributing to targeted interactions within the kinase ATP-binding site . The primary research value of this chemical class lies in its potential for isoform selectivity. Due to the high conservation of ATP-binding sites across kinases, developing inhibitors that selectively target a single PI3K isoform (such as PI3Kα, β, δ, or γ) is a key objective in anticancer drug development, as it may lead to therapies with improved specificity and reduced toxicity . The structural scaffold of this compound allows researchers to probe the specific functions of different PI3K isoforms in cellular and disease models. Furthermore, closely analogous compounds, such as those with modifications at the N9-position, have also demonstrated potent inhibition of Casein Kinase 1 (CK1) δ and ε isoforms, which are regulators of Wnt/β-catenin signaling, circadian rhythm, and tumorigenesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the specific activity, selectivity, and mechanism of action of this compound.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c16-10-1-3-11(4-2-10)19-15-20-13-12(17-9-18-13)14(21-15)22-5-7-23-8-6-22/h1-4,9H,5-8H2,(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXPXKOSEYWROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Reagents

  • 2,6-Dichloro-9H-purine : The core substrate.
  • Morpholine : Nucleophile for substitution at the 6-position.
  • 4-Fluoroaniline : Nucleophile for substitution at the 2-position.
  • Base : Commonly potassium carbonate (K2CO3) or triethylamine to facilitate nucleophilic substitution.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.
  • Catalyst : Sometimes palladium catalysts are employed for C-N coupling reactions.

Synthetic Procedure

  • 6-Position Substitution with Morpholine:

    • Dissolve 2,6-dichloropurine in an appropriate solvent (e.g., ethanol or DMF).
    • Add morpholine and a base (e.g., K2CO3) to the solution.
    • Heat the reaction mixture at 80–100 °C under stirring for several hours (typically 6–12 hours).
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • Upon completion, cool the mixture and isolate the 6-morpholino-2-chloropurine intermediate by filtration or extraction.
  • 2-Position Substitution with 4-Fluoroaniline:

    • Dissolve the 6-morpholino-2-chloropurine intermediate in a polar aprotic solvent such as DMF or DMSO.
    • Add 4-fluoroaniline and a base (e.g., triethylamine or K2CO3).
    • Heat the mixture at 80–120 °C for 8–36 hours, depending on reaction conditions.
    • Monitor by TLC or HPLC until the starting material is consumed.
    • After completion, cool the reaction, add water to precipitate the product.
    • Filter and wash the solid with cold water, ethanol, and diethyl ether.
    • Purify the crude product by recrystallization from ethanol or by column chromatography.

Reaction Conditions and Optimization

  • Temperature: Typically 80–120 °C to promote nucleophilic aromatic substitution.
  • Solvent Choice: DMF and DMSO provide good solubility and facilitate nucleophilic attack.
  • Bases: Use of triethylamine or potassium carbonate neutralizes the hydrochloric acid formed and drives the reaction forward.
  • Catalysis: Palladium-catalyzed Buchwald-Hartwig amination can be used for the C-N bond formation, especially when direct nucleophilic substitution is sluggish.
  • Reaction Monitoring: TLC with UV detection is standard; NMR spectroscopy confirms substitution patterns.

Analytical Characterization

Data Table: Typical Reaction Parameters and Yields

Step Reactants Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1 2,6-Dichloropurine + Morpholine + Base Stirring, reflux or heating Ethanol or DMF 80–100 6–12 70–85 Selective substitution at 6-position
2 6-Morpholino-2-chloropurine + 4-Fluoroaniline + Base Heating under inert atmosphere DMF or DMSO 80–120 8–36 60–80 Substitution at 2-position, longer time

Research Findings and Notes

  • The selective substitution at the 6-position is favored due to the electronic environment of the purine ring.
  • Morpholine substitution improves solubility and biological activity profiles.
  • The 4-fluoroaniline substitution at the 2-position introduces a fluorine atom that can enhance metabolic stability and binding affinity.
  • The use of polar aprotic solvents and bases is critical for efficient nucleophilic aromatic substitution.
  • Purification by recrystallization yields analytically pure compounds suitable for biological testing.
  • Alternative methods such as palladium-catalyzed amination provide higher stereochemical control and yields but may require more complex setups.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using morpholine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s activity and physicochemical properties are influenced by substitutions on the purine core and aryl groups. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features/Applications Evidence Source
N-(4-Cyclohexylbenzyl)-6-morpholino-9H-purin-2-amine Cyclohexylbenzyl (position 9), tetrazole (position 7) ~450 (estimated) STAT3 inhibitor; enhanced lipophilicity due to cyclohexyl group
(2-Chloro-9-methyl-9H-purin-6-yl)-cyclohexyl-amine Chloro (position 2), methyl (position 9) 295.8 Anticancer candidate; chloro substituent enhances electrophilicity
2-Chloro-N-(4-methoxybenzyl)-9-isopropyl-9H-purin-6-amine Methoxybenzyl (position 6), isopropyl (position 9) 345.8 Improved metabolic stability via methoxy group
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine Pyrimidine core, morpholino (position 6) 350.3 Broader kinase inhibition profile due to pyrimidine scaffold

Key Structural Insights :

  • Fluorine vs. Other Halogens : Fluorine’s small size and electronegativity improve binding precision compared to bulkier halogens (e.g., Cl, Br) in aryl groups, as seen in MGL enzyme inhibition studies .
  • Morpholino vs. Other Amines: The morpholino group enhances water solubility and reduces toxicity compared to non-cyclic amines (e.g., piperidine) .

Biological Activity

N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine is a synthetic purine derivative notable for its structural complexity and potential biological activities. This compound features a 4-fluorophenyl group and a morpholino group , which contribute to its unique pharmacological profile. Its applications in medicinal chemistry are largely centered around enzyme inhibition and receptor binding, making it a subject of interest in various therapeutic contexts.

Chemical Structure

The molecular formula of this compound is C15H17FN6C_{15}H_{17}FN_{6}, with a molecular weight of approximately 284.34 g/mol. The structure comprises:

  • A purine core which is essential for its biological activity.
  • A fluorinated phenyl group that enhances lipophilicity and may influence binding interactions.
  • A morpholino ring that can participate in hydrogen bonding, enhancing its interaction with biological targets.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Purine Core : This can be achieved through condensation reactions starting from formamide and nitrogen-containing compounds.
  • Introduction of the Fluorophenyl Group : This is often done via nucleophilic aromatic substitution using a fluorinated benzene derivative.
  • Attachment of the Morpholino Group : Introduced through nucleophilic substitution reactions involving morpholine.

These methods yield the compound in moderate to high yields, depending on the reaction conditions employed .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes, particularly those involved in cancer pathways and inflammatory responses.

Key Findings:

  • It has been shown to exhibit moderate inhibition against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • The compound also demonstrates activity against lipoxygenases (LOX), further supporting its anti-inflammatory potential .

Receptor Binding

Research indicates that this compound may bind effectively to certain receptors, influencing pathways related to cell proliferation and apoptosis. The presence of the fluorine atom is believed to enhance binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins .

Case Studies

  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated significant cytotoxicity at specific concentrations, demonstrating its potential as an anticancer agent .
  • Molecular Docking Studies : Computational studies have provided insights into the binding modes of this compound with target proteins, revealing key interactions that may explain its biological activities. These studies suggest that the fluorine atom plays a critical role in enhancing binding through halogen bonding interactions .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundFluorophenyl & morpholino groupsModerate COX & LOX inhibition; cytotoxicity against cancer cell lines
6-(3-nitrophenyl)-7H-purin-2-amineNitrophenyl group at position 3Potentially different interaction dynamics
N-(2-nitrophenyl)-7H-purin-6-amineNitrophenyl group at position 2Different biological activity compared to N-(4-fluorophenyl) derivative

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For analogous purine derivatives, a common approach is:

Core formation : React 5-aminoimidazole-4-carboxylic acid derivatives with triethyl orthoformate (HC(OEt)₃) in dioxane under reflux to form the purine scaffold .

Substitution : Introduce morpholine and 4-fluorophenyl groups via nucleophilic aromatic substitution (e.g., using morpholine and 4-fluoroaniline) under mild conditions (room temperature, 3–4 hours) .

Purification : Crystallization from ethanol or acetonitrile is recommended to isolate high-purity products. Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. Key Variables for Optimization :

  • Temperature control during cyclization to avoid byproducts.
  • Stoichiometry of substituents to minimize unreacted intermediates.

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for analysis?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation.
  • Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Visualization : Mercury CSD (version 4.0+) enables hydrogen-bond analysis and packing pattern visualization. For dynamic rendering, ORTEP-3 provides thermal ellipsoid plots .

Q. Example Structural Parameters (from analogous compounds) :

ParameterValue (Å/°)Source
Pyrimidine ring planarityDeviation: <0.1 Å
Dihedral angles12.8° (phenyl), 86.1° (aminomethyl)

Q. What biological activities have been reported for structurally similar purine derivatives?

Methodological Answer : Analogous compounds (e.g., pyrimidine derivatives with fluorophenyl groups) exhibit:

  • Antimicrobial Activity : Tested via agar diffusion assays against Staphylococcus aureus and Candida albicans .
  • Immunomodulatory Potential : Assessed through cytokine profiling in murine macrophages (IL-6, TNF-α suppression) .

Q. Experimental Design Note :

  • Use positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Validate cytotoxicity via MTT assays on HEK-293 cells .

Advanced Research Questions

Q. How can polymorphic forms of this compound impact pharmacological activity, and how are they characterized?

Methodological Answer :

  • Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., using methanol, DCM, or THF) .
  • Characterization : Compare SCXRD data (e.g., dihedral angles, hydrogen-bond networks) and DSC thermograms. For example, polymorphs of N-(4-chlorophenyl) analogs show 5–12° differences in phenyl ring orientations, altering solubility .
  • Bioactivity Correlation : Conduct dissolution rate studies and compare IC₅₀ values in cell-based assays.

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data?

Methodological Answer :

  • DFT Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to model geometry. Discrepancies often arise from:
    • Neglecting weak interactions (C–H⋯π, van der Waals) in simulations.
    • Crystal packing forces not accounted for in gas-phase calculations .
  • Validation : Overlay DFT-optimized structures with SCXRD coordinates in Mercury to identify torsional deviations >5° .

Q. How can hydrogen-bonding networks and π-stacking interactions be quantified in crystal structures?

Methodological Answer :

  • Hydrogen Bonds : Measure donor-acceptor distances (2.5–3.2 Å) and angles (>120°) using Mercury .
  • π-Stacking : Calculate interplanar distances (3.3–3.8 Å) and centroid offsets (<1.5 Å) via Platon or CrystalExplorer .

Q. Example from Analogous Structures :

Interaction TypeDistance (Å)Symmetry Operation
C–H⋯O (methoxy donor)3.12x, -y+1, z-½
C–H⋯π (aryl rings)3.45-x+½, -y+½, -z+1

Q. What analytical techniques validate purity and stability under storage conditions?

Methodological Answer :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via:
    • LC-MS : Detect hydrolytic or oxidative byproducts.
    • ¹H NMR : Track peak shifts indicative of decomposition .

Q. How are reaction kinetics optimized for large-scale synthesis while minimizing hazardous byproducts?

Methodological Answer :

  • Flow Chemistry : Reduces exothermic risks in cyclization steps .
  • Green Solvents : Replace dioxane with cyclopentyl methyl ether (CPME) for safer processing.
  • Byproduct Monitoring : Use inline FTIR to detect chlorinated intermediates and adjust stoichiometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine

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